molecular formula C26H41ClN2O5 B6339845 Boc-Tyr(3-Cl)-OH.DCHA CAS No. 1447710-67-9

Boc-Tyr(3-Cl)-OH.DCHA

Cat. No.: B6339845
CAS No.: 1447710-67-9
M. Wt: 497.1 g/mol
InChI Key: CRXKGJXRIDLZPK-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids as Building Blocks in Bioorganic Synthesis

Unnatural amino acids are invaluable tools in bioorganic synthesis, offering a means to systematically modify peptide and protein structures to enhance their function or confer new properties. nih.gov By moving beyond the confines of the 20 naturally occurring amino acids, researchers can introduce a vast array of chemical functionalities, including fluorophores, cross-linkers, and post-translational modifications. acs.orguni-muenchen.de This has led to significant advancements in drug discovery, protein engineering, and the study of biological processes. The ability to synthesize peptides with precisely tailored characteristics opens up new avenues for creating therapeutics with improved stability, bioavailability, and target specificity. nih.gov

Overview of Nα-Protected Amino Acid Derivatives and Their Stereochemical Purity

Maintaining the stereochemical integrity of the amino acids during synthesis is paramount, as the biological activity of peptides is highly dependent on their three-dimensional structure. nih.govacs.org The use of protecting groups helps to prevent racemization, the process by which a stereochemically pure compound is converted into a mixture of enantiomers, which can lead to a loss of biological activity. acs.org The stereochemical preference in the coupling reactions of N-protected L-amino acids is influenced by the specific protecting groups and the amino acid residues involved. nih.gov

Specific Context of Halogenated Tyrosine Derivatives in Peptide Chemistry

Halogenated amino acids, particularly derivatives of aromatic amino acids like tyrosine, are of significant interest in peptide chemistry. mdpi.com The introduction of a halogen atom onto the tyrosine ring can profoundly influence the molecule's properties, including its acidity, hydrophobicity, and steric bulk. nih.gov These modifications can lead to enhanced biological activity and can be used to probe protein-protein interactions. mdpi.comnih.gov Tyrosine is a frequent target for halogenation, both in natural systems and in synthetic applications. mdpi.com The resulting halogenated tyrosines have been identified as components of various bioactive compounds. mdpi.com

Boc-Tyr(3-Cl)-OH.DCHA, or N-Boc-3-chloro-L-tyrosine dicyclohexylamine (B1670486) salt, is a specific example of a halogenated tyrosine derivative that serves as a valuable building block in peptide synthesis. peptide.comchemimpex.com The "Boc" (tert-butyloxycarbonyl) group protects the α-amino group, while the chlorine atom at the 3-position of the tyrosine ring introduces a specific modification. The dicyclohexylamine (DCHA) salt form enhances the compound's stability and solubility in organic solvents, facilitating its handling and use in synthetic protocols. chemimpex.comchemicalbook.com This compound is utilized in the development of peptides with tailored properties for research in areas such as oncology and neurology. chemimpex.com

Chemical and Physical Properties of this compound

The utility of this compound in peptide synthesis is underpinned by its distinct chemical and physical characteristics.

PropertyValue
Synonym N-Boc-3-chloro-L-tyrosine dicyclohexylamine salt
Molecular Formula C14H18ClNO5 · C12H23N
Molecular Weight 497.1 g/mol
CAS Number 192315-36-9

Table 1: Chemical Properties of this compound peptide.comcalpaclab.com

The dicyclohexylammonium (B1228976) salt form of this compound improves its handling characteristics for peptide synthesis. chemimpex.com

Synthesis and Stereochemistry

The synthesis of Nα-protected amino acids like Boc-Tyr(3-Cl)-OH generally involves the reaction of the free amino acid with a reagent that introduces the protecting group. A common method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. rsc.orgorgsyn.org The subsequent halogenation of the tyrosine ring can be achieved through various methods. The resulting product is often purified by crystallization, and the formation of the dicyclohexylamine salt can aid in this process. thieme-connect.de

Maintaining the L-configuration of the chiral center at the α-carbon is crucial for the biological activity of the resulting peptides. The reaction conditions during synthesis are carefully controlled to minimize racemization. acs.org

Applications in Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc protecting group is stable under the basic conditions used for peptide chain elongation but can be readily removed with mild acids, allowing for the stepwise addition of amino acids to the growing peptide chain. rsc.org

The presence of the 3-chloro substituent on the tyrosine ring offers a unique modification that can be leveraged to create peptides with novel properties. chemimpex.com Halogenation can alter the electronic properties and conformation of the amino acid side chain, which can in turn influence the peptide's binding affinity and selectivity for its biological target. nih.gov The synthesis of peptides containing halogenated phenylalanine residues has been shown to impact their cytotoxic effects. researchgate.net

Research Findings

Furthermore, halogenated L-tyrosine derivatives have been investigated for their potential as starting materials for the biosynthesis of other complex molecules. oup.com The use of such modified amino acids in engineered microorganisms opens up possibilities for the production of novel compounds with potential therapeutic applications. oup.comresearchgate.net

Properties

IUPAC Name

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXKGJXRIDLZPK-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Tyr 3 Cl Oh.dcha

Precursor Synthesis: Methods for the Preparation of Optically Pure 3-Chloro-L-tyrosine

The foundational step in synthesizing Boc-Tyr(3-Cl)-OH.DCHA is the production of its direct precursor, 3-chloro-L-tyrosine. The primary challenge in this stage is the introduction of a single chlorine atom onto the aromatic ring of tyrosine at the 3-position (ortho to the hydroxyl group) while preserving the inherent L-stereochemistry at the alpha-carbon.

The most common and direct approach for synthesizing 3-chloro-L-tyrosine is the electrophilic aromatic substitution on the starting material, L-tyrosine. The phenolic hydroxyl group of tyrosine is an activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, chlorination occurs at one of the ortho positions (positions 3 and 5).

A historically significant method for this transformation is the direct chlorination of L-tyrosine. nih.gov Modern variations of this procedure often employ controlled chlorinating agents to achieve selective mono-chlorination. Reagents such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent can be used for this purpose. google.com The reaction is performed under conditions that are mild enough to prevent racemization of the chiral center. The existing chirality of the L-tyrosine starting material is retained throughout the reaction as the alpha-carbon is not directly involved in the aromatic chlorination process.

An alternative approach involves enzymatic synthesis. While specific enzymatic routes for 3-chloro-L-tyrosine are less common in industrial production, enzymes like myeloperoxidase are known to catalyze the formation of hypochlorous acid, which can chlorinate tyrosine residues in biological systems. nih.gov This highlights the potential for biocatalytic methods to achieve high stereoselectivity under mild conditions.

The key parameters for the successful synthesis of optically pure 3-chloro-L-tyrosine are summarized in the table below.

ParameterDetailRationale
Starting Material L-TyrosineProvides the necessary carbon skeleton and the correct initial stereochemistry.
Reaction Type Electrophilic Aromatic SubstitutionUtilizes the activating effect of the phenolic hydroxyl group to direct chlorination.
Chlorinating Agent e.g., Sulfuryl Chloride (SO₂Cl₂)Provides a source of electrophilic chlorine for substitution onto the aromatic ring.
Key Challenge Stereochemical IntegrityReaction conditions must be controlled to prevent racemization at the α-carbon.
Selectivity Mono-chlorination at C-3Stoichiometry and reaction conditions are optimized to favor the addition of a single chlorine atom.

Derivatization to Nα-tert-Butoxycarbonyl-3-chloro-L-tyrosine Dicyclohexylamine (B1670486) Salt

Once optically pure 3-chloro-L-tyrosine is obtained, the next stage involves protecting the alpha-amino group (Nα) with a tert-butoxycarbonyl (Boc) group and subsequently forming the dicyclohexylamine (DCHA) salt to enhance stability and ease of handling.

The Nα-Boc protection is a standard procedure in peptide chemistry. researchgate.net It is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O), under basic conditions. rsc.orgorgsyn.org The reaction is chemoselective, with the more nucleophilic amino group reacting in preference to the phenolic hydroxyl group. acs.org

A critical strategic decision in the synthesis of Boc-Tyr(3-Cl)-OH is the management of the phenolic hydroxyl group. In this synthetic pathway, the phenolic hydroxyl group is intentionally left unprotected. This strategy is employed for two primary reasons:

Ring Activation : The free hydroxyl group is essential for activating the phenyl ring, facilitating the electrophilic chlorination at the ortho position. Protecting this group would deactivate the ring and complicate the desired chlorination step.

Chemoselectivity : During the subsequent N-protection step, the alpha-amino group is significantly more nucleophilic than the phenolic hydroxyl group. This inherent difference in reactivity allows for the selective acylation of the amino group with (Boc)₂O without significant side reactions at the hydroxyl position.

After N-protection, the resulting Boc-3-chloro-L-tyrosine is often isolated as an oil or a solid that is difficult to purify by crystallization. bachem.com To overcome this, the product is converted into its dicyclohexylamine (DCHA) salt. This is achieved by dissolving the crude N-protected amino acid in a suitable organic solvent, such as ether or ethyl acetate, and adding one equivalent of dicyclohexylamine. peptide.com The resulting ammonium (B1175870) salt is typically a stable, crystalline solid that readily precipitates from the solution.

The formation of the DCHA salt serves several crucial functions:

Facilitates Purification : The crystalline nature of the DCHA salt allows for efficient purification through recrystallization, removing impurities from the preceding steps. bachem.com

Improves Stability : N-protected amino acids can be unstable as free acids. The salt form enhances shelf-life and prevents degradation during storage. bachem.com

Enhances Handling : Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous solids. bachem.com

Application in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Tyr(3-Cl)-OH.DCHA

The Boc/Benzyl (B1604629) (Bzl) protecting group strategy is a well-established, albeit not fully orthogonal, approach in SPPS. peptide.com This strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the Nα-amino group and more acid-stable, benzyl-based protecting groups for the semi-permanent protection of reactive amino acid side chains. peptide.compeptide.com

The Nα-Boc group is selectively removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com In contrast, the benzyl-based side-chain protecting groups are designed to be stable to these conditions but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.comnih.gov

When incorporating Boc-Tyr(3-Cl)-OH, the phenolic hydroxyl group of the 3-chlorotyrosine residue is typically protected to prevent side reactions. A common choice for this in the Boc/Bzl strategy is a benzyl ether derivative. However, the standard O-benzyl group on tyrosine is known to be partially labile to repeated TFA treatments, which can lead to migration of the benzyl group from the oxygen to the aromatic ring of the tyrosine side chain. peptide.com To enhance stability against TFA, more robust, electron-withdrawn benzyl derivatives are often preferred. For halogenated tyrosines, a protecting group such as the 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether offers significantly greater stability during the repetitive Nα-Boc deprotection steps and is efficiently removed during the final HF cleavage. peptide.com The use of the DCHA (dicyclohexylamine) salt of Boc-Tyr(3-Cl)-OH improves the handling and stability of the amino acid derivative as a crystalline solid.

The formation of the amide bond between the incoming Boc-Tyr(3-Cl)-OH and the N-terminal amine of the growing peptide-resin is a critical step that must proceed to completion to avoid deletion sequences. The choice of coupling reagent is crucial for achieving high efficiency, especially when dealing with modified or sterically hindered amino acids. bachem.com The activation of the carboxylic acid can be achieved through several classes of reagents.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with carbodiimides. chempep.com DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble in common solvents. bachem.com

Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are highly efficient and lead to rapid coupling times with minimal racemization. peptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester in situ, which then rapidly acylates the amine. HATU, which is based on the more reactive additive HOAt, is particularly effective for difficult couplings. peptide.com

The 3-chloro substituent on the tyrosine ring may introduce some steric hindrance and alter the electronic properties of the carboxyl group. Therefore, optimization may involve using a more potent coupling reagent like HATU or extending the reaction time to ensure the coupling reaction reaches completion. Monitoring the reaction using a qualitative test like the ninhydrin (B49086) test is essential to confirm the absence of free amines before proceeding to the next cycle.

Coupling Reagent ClassExamplesActivation MechanismKey Characteristics
CarbodiimidesDCC, DICForms O-acylisourea intermediateCost-effective; requires an additive (e.g., HOBt) to minimize racemization. DIC byproduct is soluble. bachem.com
Uronium/Aminium (HOBt-based)HBTU, TBTUForms HOBt active esterHighly efficient and fast. Byproducts are generally soluble. peptide.com
Uronium/Aminium (HOAt-based)HATUForms HOAt active esterMore reactive than HOBt-based reagents; excellent for sterically hindered couplings with low racemization. peptide.com
PhosphoniumPyBOP, PyAOPForms HOBt or HOAt active esterHigh coupling efficiency, similar to aminium salts. Does not cause guanidinylation of the free N-terminus.

The standard protocol for Nα-Boc deprotection involves treating the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 15-30 minutes. chempep.com This process generates a tert-butyl carbocation, which is subsequently quenched to form isobutylene (B52900) and carbon dioxide. peptide.compeptide.com

A significant challenge during Boc deprotection is the potential for the highly reactive tert-butyl carbocation to alkylate nucleophilic side chains. peptide.com Residues such as methionine, tryptophan, cysteine, and unprotected tyrosine are particularly susceptible to this side reaction. To prevent this, "scavengers" are added to the deprotection solution to trap the carbocations. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, or dithiothreitol (B142953) (DTE). peptide.com

The 3-chlorotyrosine side chain, even with its electron-withdrawing chloro group, still possesses a nucleophilic phenolic hydroxyl group. Therefore, as mentioned in section 3.1.1, this group is typically protected with an acid-stable benzyl derivative (e.g., 2,6-Cl₂-Bzl) to prevent O-alkylation during the repeated TFA deprotection steps. Following deprotection, the newly liberated N-terminal amine exists as a trifluoroacetate (B77799) salt. This salt must be neutralized to the free amine before the next coupling step can proceed. This is typically achieved by washing the resin with a solution of a tertiary amine base, such as 10% diisopropylethylamine (DIPEA) in DCM. peptide.com Alternatively, in situ neutralization protocols can be employed, where the base is added along with the activated amino acid in the subsequent coupling step. peptide.compeptide.com

While SPPS is a powerful technique, certain peptide sequences are prone to specific side reactions that can reduce the yield and purity of the final product. nih.govslideshare.net

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction can occur after the deprotection of the second amino acid on the resin. The free N-terminal amine can attack the ester linkage anchoring the dipeptide to the resin, cleaving it prematurely. This is particularly problematic for sequences where the second or third residue is proline or glycine (B1666218). To mitigate this, the third amino acid is often coupled immediately after deprotection of the second, sometimes using in situ neutralization to minimize the time the free dipeptide-amine is exposed to basic conditions. peptide.com

Aspartimide Formation: Peptides containing aspartic acid (Asp) followed by a small residue like glycine, asparagine, or serine are susceptible to aspartimide formation. Under either acidic (TFA deprotection) or basic (neutralization) conditions, the backbone amide nitrogen can attack the side-chain ester of Asp, forming a five-membered cyclic imide. This can lead to epimerization and the formation of β-peptide linkages upon hydrolysis. Using more sterically hindered side-chain protecting groups on the Asp residue can reduce the rate of this side reaction.

Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the resin support through intermolecular hydrogen bonding. This can lead to poor solvation and incomplete coupling or deprotection reactions. peptide.com The incorporation of 3-chlorotyrosine may influence aggregation propensity due to its altered hydrophobicity compared to natural tyrosine. Strategies to overcome aggregation include using chaotropic salts, switching to more polar solvents like N-methylpyrrolidone (NMP), or performing couplings at elevated temperatures. peptide.com

No specific side reactions uniquely attributed to the 3-chloro-tyrosine residue during standard Boc-SPPS cycles are widely reported, provided the phenolic hydroxyl group is appropriately protected. The chloro-substituent is generally stable under the described synthetic conditions.

Solution-Phase Peptide Synthesis Employing this compound

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the preparation of protected peptide fragments for subsequent ligation.

In a segment condensation strategy, smaller protected peptide fragments (typically 3-15 residues long) are synthesized independently, either in solution or via SPPS, and then coupled together in solution to form the final, larger peptide. This approach can be more efficient for very long peptides than a linear stepwise synthesis.

When using Boc-Tyr(3-Cl)-OH in this context, it can be incorporated into a fragment that will be used for subsequent coupling. For example, a fragment could be synthesized with Boc-Tyr(3-Cl)-OH at its N-terminus, or as a C-terminal residue with its carboxyl group activated for coupling to the N-terminus of another fragment.

A major challenge in fragment coupling is the risk of racemization. peptide.com When a protected peptide fragment's C-terminal amino acid is activated for coupling, it is highly susceptible to racemization via the formation of an oxazolone (B7731731) intermediate, unless the C-terminal residue is glycine or proline. To minimize this risk:

Coupling is ideally performed at the C-terminus of a glycine or proline residue within one of the fragments.

Coupling reagents known to cause low levels of racemization, such as those that form active esters with HOBt or its analogs, are used. Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be particularly effective in suppressing epimerization during fragment coupling. peptide.com

The solubility of large, protected peptide fragments can also be a significant issue. The choice of solvent is critical, and often mixtures of solvents like DMF, NMP, or DMSO are required to maintain homogeneity during the coupling reaction. The presence of the 3-chlorotyrosine residue can affect fragment solubility, which must be considered when designing the synthesis strategy.

Rational Design of Orthogonal Protecting Group Schemes

The principle of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of different protecting groups under distinct chemical conditions. This selectivity is crucial for the stepwise assembly of the peptide chain and the introduction of post-translational modifications. The use of this compound fits strategically within the broader context of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which, while not strictly orthogonal, offers a kinetic-based selectivity that has been a cornerstone of peptide chemistry for decades.

In a typical Boc-based strategy, the Nα-amino group is temporarily protected with the acid-labile Boc group, which is removed at each cycle of amino acid addition using a reagent like trifluoroacetic acid (TFA). chempep.compeptide.com Side-chain protecting groups, such as the benzyl (Bzl) ether for the tyrosine hydroxyl group, are designed to be stable to the conditions of Boc-group removal but are cleaved under stronger acidic conditions, typically with hydrogen fluoride (HF) at the final step of the synthesis. chempep.compeptide.com

A key consideration in designing an orthogonal scheme is the compatibility of the protecting groups with each other and with the reaction conditions. The Boc group on the α-amino function of Boc-Tyr(3-Cl)-OH is readily removed with standard TFA treatment without affecting a potential benzyl-based protection on the 3-chlorotyrosine side chain. This allows for the sequential elongation of the peptide chain.

Table 1: Orthogonal Protecting Group Compatibility with Boc-Tyr(3-Cl)-OH

Protecting Group ClassExampleDeprotection ConditionCompatibility with Boc-Tyr(3-Cl)-OH
Nα-Amine ProtectionBocMild Acid (e.g., TFA)Standard for incorporation
Side-Chain (Tyr-OH)Benzyl (Bzl)Strong Acid (e.g., HF)Compatible, kinetically selective
Side-Chain (Other)FmocBase (e.g., Piperidine)Orthogonal
Side-Chain (Other)AlocPd(0) catalystOrthogonal

This table illustrates the versatility of Boc-Tyr(3-Cl)-OH in multi-step syntheses where different functionalities on the peptide require selective deprotection. The true orthogonality offered by groups like Fmoc (9-fluorenylmethoxycarbonyl) and Aloc (allyloxycarbonyl) allows for complex synthetic routes, such as on-resin cyclization or side-chain modification, where the 3-chlorotyrosine residue remains protected. biosynth.comiris-biotech.de

Efficiency and Purity Considerations in Solution-Phase Peptide Assembly

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers advantages in terms of scalability and the purification of intermediates. The physical properties of the amino acid derivatives used play a significant role in the efficiency and purity of the final peptide.

The use of Boc-Tyr(3-Cl)-OH as its dicyclohexylamine (B1670486) (DCHA) salt is a practical consideration that enhances its utility in a laboratory setting. DCHA salts of N-protected amino acids are often crystalline solids with improved stability and handling characteristics compared to the free acid, which may be an oil or an amorphous solid. This crystalline nature facilitates accurate weighing and storage. Before its use in a coupling reaction, the DCHA salt must be converted back to the free carboxylic acid. This is typically achieved by treating the salt with a mild acid, such as citric acid or potassium bisulfate, followed by extraction into an organic solvent.

The efficiency of peptide coupling reactions is paramount to achieving a high yield of the desired product while minimizing the formation of deletion sequences and other impurities. The incorporation of a halogenated amino acid like 3-chlorotyrosine can influence coupling efficiency. The electron-withdrawing effect of the chlorine atom can slightly decrease the nucleophilicity of the phenolic hydroxyl group, reducing the risk of side reactions such as O-acylation, although this is generally less of a concern with the hydroxyl group protected.

The purity of the final peptide is a critical parameter, often assessed by High-Performance Liquid Chromatography (HPLC). altabioscience.comresolvemass.camtoz-biolabs.com The presence of the chlorine atom on the tyrosine residue can be a useful spectroscopic marker and can also influence the retention time of the peptide during chromatographic purification, potentially aiding in the separation of closely related sequences.

Table 2: Factors Influencing Efficiency and Purity in Solution-Phase Synthesis with this compound

FactorConsiderationImpact on Efficiency & Purity
Starting Material Crystalline DCHA saltImproved handling and stability, but requires an additional de-salting step.
Coupling Conditions Choice of coupling reagent (e.g., DCC, HBTU) and solventOptimized conditions are crucial to drive the reaction to completion and minimize racemization.
Steric Hindrance Potential for slower coupling ratesThe chlorine atom adds some steric bulk, which could slightly affect reaction kinetics.
Solubility Solubility of protected peptide fragmentsA significant challenge in solution-phase synthesis; careful solvent selection is necessary.
Purification HPLC, crystallizationThe unique properties of the 3-chlorotyrosine residue can aid in chromatographic separation.

Research on the impact of halogenation on peptide conformation suggests that the presence of a halogen atom can introduce non-covalent interactions, such as halogen bonds, which may influence the secondary structure of the peptide. iris-biotech.de This altered conformation could, in turn, affect the solubility of peptide fragments and the ease of purification. While detailed comparative studies on the coupling efficiency of Boc-Tyr(3-Cl)-OH versus its non-halogenated counterpart in various solvent systems are not extensively documented in readily available literature, the fundamental principles of peptide chemistry suggest that with appropriate optimization of coupling reagents and reaction times, high purity peptides can be successfully synthesized.

Advanced Considerations in Peptide Synthesis and Modification

Control of Chiral Integrity and Prevention of Racemization

Maintaining the stereochemical purity of the chiral centers in a peptide is paramount, as even minor amounts of diastereomeric impurities can significantly impact its biological function and therapeutic potential. The risk of racemization is a persistent concern during peptide synthesis, particularly during the activation and coupling of amino acid residues.

N-protected amino acids are sometimes supplied as dicyclohexylammonium (B1228976) (DCHA) salts to improve their crystalline nature and enhance their stability during storage. bachem.com Boc-Tyr(3-Cl)-OH.DCHA is an example of such a salt. It is a common misconception that the DCHA salt form is directly used in the coupling reaction and might influence stereochemical stability at this stage. In practice, the DCHA salt must be converted to the free acid before it can be activated and coupled to the growing peptide chain. bachem.com

This conversion is typically achieved by suspending the DCHA salt in an organic solvent, such as ethyl acetate, and treating it with an aqueous acid like 10% phosphoric acid. bachem.com The dicyclohexylammonium cation is protonated and partitions into the aqueous phase, leaving the free Nα-Boc-3-chloro-L-tyrosine in the organic phase. After separation and removal of the solvent, the free amino acid is obtained and can then be used in standard peptide coupling protocols.

Therefore, the DCHA salt does not directly participate in the coupling reaction and has no direct influence on the stereochemical stability of the α-carbon during this critical step. The primary factors that govern the prevention of racemization during the coupling of Boc-Tyr(3-Cl)-OH are the choice of coupling reagents, additives, and reaction conditions. The formation of a 5(4H)-oxazolone intermediate is a major pathway for racemization of Nα-alkoxycarbonyl-protected amino acids. bachem.com The use of coupling reagents in combination with racemization-suppressing additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is a standard strategy to minimize this risk by reducing the lifetime and reactivity of the oxazolone (B7731731) intermediate. peptide.comhighfine.com

A variety of analytical techniques are available to assess the diastereomeric and enantiomeric purity of both the starting amino acid derivative and the final peptide product. High-Performance Liquid Chromatography (HPLC) is the most widely employed method.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers or diastereomers. For N-protected amino acids like Boc-Tyr(3-Cl)-OH, chiral columns can directly resolve the D- and L-enantiomers, allowing for the determination of enantiomeric excess (e.e.). Similarly, after peptide synthesis, chiral HPLC can be used to separate diastereomeric peptide impurities that may have formed due to racemization at one or more chiral centers. nih.gov

Reversed-Phase HPLC (RP-HPLC): While not inherently capable of separating enantiomers, RP-HPLC is highly effective at separating diastereomers. Diastereomeric peptides often exhibit different hydrophobicities and can be resolved on standard C18 or other reversed-phase columns. americanpeptidesociety.org The high resolving power of modern HPLC systems allows for the detection and quantification of very low levels of diastereomeric impurities.

Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide into its constituent amino acids and subsequent derivatization, GC with a chiral stationary phase can be used to determine the enantiomeric ratio of each amino acid. This method can pinpoint which specific residues may have undergone racemization during the synthesis.

Mass Spectrometry (MS): While mass spectrometry itself cannot distinguish between stereoisomers, it is an indispensable tool when coupled with a separation technique like HPLC (LC-MS). LC-MS allows for the identification and quantification of diastereomeric peptides based on their identical mass-to-charge ratios but different retention times. nih.govgenscript.com

Analytical MethodPrincipleApplication for this compound & Peptides
Chiral HPLC Differential interaction of enantiomers/diastereomers with a chiral stationary phase.Determination of enantiomeric purity of the starting amino acid. Separation and quantification of diastereomeric peptide impurities.
RP-HPLC Separation based on hydrophobicity.Separation of diastereomeric peptides, which often have different retention times.
Chiral GC Separation of volatile, derivatized enantiomeric amino acids on a chiral column.Determination of the extent of racemization for each amino acid residue after peptide hydrolysis.
LC-MS Separation by HPLC followed by detection by mass spectrometry.Identification and quantification of diastereomeric peptides with identical mass but different retention times.

Synthetic Challenges Associated with the 3-Chlorotyrosine Moiety

The introduction of a chlorine atom onto the tyrosine side chain imparts unique properties to the amino acid but also introduces specific synthetic challenges that must be managed throughout the peptide synthesis process.

The presence of an electron-withdrawing chlorine atom at the 3-position of the phenolic ring of tyrosine can influence the reactivity of the amino acid in several ways. The pKa of the phenolic hydroxyl group is lowered compared to that of unsubstituted tyrosine, making it more acidic. This increased acidity does not typically interfere with standard Boc or Fmoc-based solid-phase peptide synthesis (SPPS) strategies, as the phenolic hydroxyl group is usually protected during synthesis.

The primary impact of the halogenation is the increased steric bulk and hydrophobicity of the amino acid side chain. While the additional steric hindrance is generally not significant enough to impede coupling reactions when using modern, efficient coupling reagents, the increased hydrophobicity can contribute to challenges in peptide aggregation, particularly in longer or more hydrophobic sequences.

The 3-chlorotyrosine side chain is generally stable under the conditions of both Boc- and Fmoc-based SPPS. The carbon-chlorine bond on the aromatic ring is robust and not susceptible to cleavage by the reagents used for Nα-deprotection (trifluoroacetic acid for Boc, piperidine (B6355638) for Fmoc) or for coupling. nih.govaltabioscience.com

However, a potential, though less common, side reaction to consider is further halogenation. While unlikely to occur during the standard cycles of SPPS, exposure to strong oxidizing or electrophilic species could potentially lead to the formation of 3,5-dichlorotyrosine. This is more of a concern if post-synthetic modifications involving such reagents are planned.

Another theoretical consideration is the potential for dehalogenation. While studies have shown that chlorotyrosine can be dechlorinated in vivo, the conditions for this metabolic process are enzymatic and not representative of the chemical environment of SPPS. nih.govresearchgate.net Reductive conditions, such as those used in certain cleavage or deprotection schemes (e.g., strong catalytic hydrogenation), could potentially lead to dehalogenation, although this is not a feature of standard SPPS protocols.

Post-Synthetic Processing and Purification of Peptides Incorporating 3-Chlorotyrosine

The final stages of peptide synthesis, cleavage from the solid support and subsequent purification, are critical for obtaining a product of high purity. The presence of 3-chlorotyrosine necessitates careful consideration of these steps.

The choice of cleavage cocktail is crucial for minimizing side reactions. For peptides containing tyrosine and other sensitive residues, a standard cleavage cocktail often includes trifluoroacetic acid (TFA) as the cleavage agent, along with a variety of scavengers to protect susceptible functional groups from reactive carbocations generated during deprotection. wpmucdn.compeptide.com Given that 3-chlorotyrosine shares the phenolic ring structure of tyrosine, scavengers that protect this moiety are recommended.

Table of Common Cleavage Cocktails for Tyrosine-Containing Peptides:

Reagent NameCompositionIntended Use/Protection
Reagent B 88% TFA, 5.8% Phenol (B47542), 2% TIS, 4.2% WaterGeneral use, good for scavenging trityl groups. iris-biotech.de
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% WaterFor peptides with sensitive residues including Cys, Met, Trp, and Tyr. peptide.compeptide.com
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterStandard cocktail for many peptides, TIS protects against Trp alkylation. iris-biotech.de

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane (B1312306); EDT: 1,2-Ethanedithiol (B43112)

The increased hydrophobicity may also exacerbate aggregation or solubility issues of the crude or purified peptide, which can sometimes complicate the purification process. Careful optimization of the HPLC gradient and the use of appropriate solvents are key to achieving high purity.

Global Deprotection and Cleavage from Solid Support Protocols

The final stage of solid-phase peptide synthesis involves the simultaneous removal of all side-chain protecting groups (global deprotection) and cleavage of the peptide from the resin support. For peptides synthesized using Boc-Tyr(3-Cl)-OH, this is typically achieved with strong acidolytic conditions, most commonly involving trifluoroacetic acid (TFA).

The 3-chloro modification on the tyrosine ring is generally stable to the conditions of Boc-SPPS, including the repetitive TFA treatments for Nα-Boc group removal. However, the final cleavage cocktail composition is critical to ensure the integrity of the peptide and prevent unwanted side reactions.

Cleavage Cocktails:

A standard and effective cleavage cocktail for a wide range of peptides, including those with sensitive residues, is "Reagent K". nih.gov While specific studies detailing the optimal cleavage cocktail for 3-chlorotyrosine-containing peptides are not abundant, the principles governing the protection of other sensitive residues like methionine, cysteine, and tryptophan are applicable. The highly reactive carbocations generated from the cleavage of protecting groups and the resin linker can lead to side reactions if not effectively "scavenged". sigmaaldrich.comresearchgate.net

A common cleavage cocktail consists of a high concentration of TFA (typically 80-95%) mixed with a combination of scavengers. uci.eduthermofisher.com Water is often included to scavenge tert-butyl cations generated from t-butyl-based protecting groups. wpmucdn.com Thioanisole and 1,2-ethanedithiol (EDT) are effective at protecting methionine and tryptophan residues from alkylation. sigmaaldrich.com Triisopropylsilane (TIS) is another widely used scavenger that can effectively trap carbocations. uci.edu

Table 1: Representative Cleavage Cocktails for Peptides Containing Sensitive Residues

Reagent CocktailComposition (v/v)Key Applications & Considerations
Standard TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OSuitable for many peptides, particularly when sensitive residues like Trp, Met, or Cys are absent. uci.edu
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides containing multiple sensitive residues. nih.gov
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to thiol-containing cocktails, effective for scavenging trityl groups. wpmucdn.com

For peptides containing 3-chlorotyrosine, a cocktail similar to Reagent K or the standard TFA/TIS/H₂O mixture is generally expected to be effective. The electron-withdrawing nature of the chlorine atom on the tyrosine ring may offer some protection against electrophilic attack compared to an unmodified tyrosine, but the use of scavengers remains a prudent measure to ensure high purity of the crude peptide. The cleavage reaction is typically carried out at room temperature for 2-4 hours. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, washed to remove scavengers and cleaved protecting groups, and then dried under vacuum. thermofisher.com

Advanced Chromatographic Techniques for Peptide Isolation and Purification

Following cleavage and precipitation, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities such as truncated sequences, deletion sequences, and products of side reactions. bachem.com Advanced chromatographic techniques are essential for isolating and purifying the target peptide to a high degree of homogeneity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the most powerful and widely used technique for the purification of synthetic peptides. bachem.comamericanpeptidesociety.org This method separates peptides based on their hydrophobicity. americanpeptidesociety.org The stationary phase is typically a silica (B1680970) support functionalized with hydrophobic alkyl chains (e.g., C8 or C18), while the mobile phase consists of a gradient of an aqueous solvent (often containing 0.1% TFA as an ion-pairing agent) and an organic modifier, most commonly acetonitrile. peptide.com

Table 2: General Parameters for Preparative RP-HPLC of Peptides

ParameterTypical Conditions
Column Stationary Phase C18 silica, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of increasing %B (e.g., 5% to 65% B over 60 minutes)
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column)
Detection UV absorbance at 214 nm and 280 nm

The purification process is typically developed at an analytical scale first to optimize the separation conditions before scaling up to a preparative column. peptide.com Fractions are collected across the elution profile of the target peptide peak and analyzed for purity by analytical RP-HPLC and mass spectrometry. Fractions meeting the desired purity specifications are then pooled and lyophilized to yield the final, purified peptide. peptide.com

Other Chromatographic Techniques:

While RP-HPLC is the primary workhorse for peptide purification, other techniques can be employed in an orthogonal fashion to address specific purification challenges.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is particularly useful for removing high molecular weight aggregates or very low molecular weight impurities from the peptide sample. nih.gov

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge at a given pH. This can be a powerful tool for separating peptides with similar hydrophobicities but different charge states. nih.gov

By employing a rational approach to cleavage conditions and a multi-modal chromatographic purification strategy, peptides incorporating Boc-Tyr(3-Cl)-OH can be synthesized and isolated with high purity, enabling their use in a wide range of biochemical and pharmacological studies.

Role in the Design and Synthesis of Complex Molecular Architectures

Construction of Peptidomimetics and Non-Natural Peptide Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. Boc-Tyr(3-Cl)-OH.DCHA is a key component in the synthesis of such molecules.

The incorporation of Boc-Tyr(3-Cl)-OH during solid-phase peptide synthesis allows for the creation of linear peptide precursors containing the 3-chlorotyrosine residue. These linear peptides can then be cyclized to form constrained and cyclic frameworks. Cyclization can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. nih.govnih.gov The conformational rigidity of cyclic peptides often leads to increased receptor binding affinity and selectivity. nih.gov

The synthesis of cyclic peptides generally involves the formation of an amide bond between the N-terminus and C-terminus or between reactive side chains. nih.gov The presence of the 3-chlorotyrosine residue can influence the preferred conformation of the cyclic peptide due to steric and electronic effects, thereby impacting its biological activity. While specific examples detailing the cyclization of peptides containing Boc-Tyr(3-Cl)-OH are not abundant in publicly available literature, the general principles of cyclic peptide synthesis are well-established and applicable. nih.gov

Table 1: Common Cyclization Strategies for Peptides

Cyclization StrategyDescription
Head-to-Tail Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.
Side-Chain-to-Side-Chain Linkage between the side chains of two amino acid residues within the peptide sequence.
Head-to-Side-Chain An amide bond is formed between the N-terminal amine and an acidic amino acid side chain.
Side-Chain-to-Tail An amide bond is formed between a basic amino acid side chain and the C-terminal carboxylic acid.

This table outlines common strategies that can be employed for the cyclization of peptides, including those containing modified amino acids like 3-chlorotyrosine.

The introduction of a halogen atom, such as chlorine, onto the aromatic ring of tyrosine can significantly influence the conformational preferences of a peptide. nih.gov This is due to a combination of steric hindrance and the potential for halogen bonding, a non-covalent interaction between the halogen atom and a Lewis base. These interactions can help to stabilize specific secondary structures, such as β-turns or helical motifs, within the peptide backbone.

By strategically placing 3-chlorotyrosine residues within a peptide sequence, it is possible to design analogues with more defined and predictable three-dimensional structures. This conformational control is crucial for optimizing the interaction of the peptide with its biological target. For instance, the phosphorylation of tyrosine residues, a common post-translational modification, is known to affect the conformational propensities of peptides, and the presence of a chloro- group can further modulate these effects.

Combinatorial Chemistry and Library Generation for Biological Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries can then be screened for biological activity to identify lead compounds for drug discovery.

This compound can be utilized as a building block in the combinatorial synthesis of peptide and peptidomimetic libraries. jirka.org Using techniques like split-and-mix synthesis on a solid support, it is possible to generate vast libraries where the 3-chlorotyrosine residue is incorporated at specific positions, while other positions are varied with a range of natural and non-natural amino acids. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship of the 3-chlorotyrosine modification in a high-throughput manner. The resulting libraries can contain a diverse array of linear or cyclic peptidomimetics, each with a unique sequence and potential biological activity. jirka.org

Once a diverse library of compounds containing 3-chlorotyrosine has been synthesized, high-throughput screening (HTS) methods are employed to identify individual "hit" compounds with a desired biological activity. nih.govacs.orgmdpi.comnih.gov There are numerous HTS methodologies applicable to peptide and peptidomimetic libraries, including both cell-based and target-based assays. nih.gov

Table 2: Selected High-Throughput Screening Methodologies

Screening MethodPrincipleApplication
ELISA-Based Assays Enzyme-Linked Immunosorbent Assay can be adapted to screen for peptides that bind to a specific target protein.Identifying ligands for receptors or antibodies.
Fluorescence Polarization Measures the change in polarization of fluorescently labeled molecules upon binding to a target, indicating an interaction.Quantifying binding affinities of library members to a target protein.
Cell-Based Phenotypic Screening Library compounds are tested for their ability to induce a specific cellular response, such as apoptosis or differentiation.Discovering compounds with a desired cellular effect without prior knowledge of the target.
Affinity Chromatography The target molecule is immobilized on a solid support, and the library is passed over it. Binding compounds are retained and can be subsequently eluted and identified.Isolating high-affinity binders from a large library.

This table provides an overview of some HTS techniques that can be used to screen combinatorial libraries, including those containing peptides with halogenated amino acids.

For libraries containing modified amino acids like 3-chlorotyrosine, it is important to ensure that the screening assay is compatible with the physicochemical properties of these compounds. For example, the chlorine atom may alter the solubility or non-specific binding characteristics of the peptides, which needs to be considered during assay development.

Bioconjugation and Functionalization Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as a peptide. The 3-chlorotyrosine residue offers a unique handle for site-specific bioconjugation and further functionalization due to the presence of the chlorine atom. rsc.org

The phenol (B47542) group of tyrosine is a site for various chemical modifications. rsc.org The presence of the chlorine atom on the aromatic ring can influence the reactivity of the phenol group and the aromatic ring itself, opening up possibilities for selective chemical reactions. One promising approach for the functionalization of halogenated amino acid residues in peptides is through palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions, making them suitable for the modification of sensitive biomolecules. researchgate.net For instance, a peptide containing a halogenated aromatic side chain could potentially be coupled with a variety of partners, such as fluorescent dyes, imaging agents, or other bioactive molecules, to create multifunctional conjugates. researchgate.net While specific examples detailing the bioconjugation of peptides containing 3-chlorotyrosine via palladium catalysis are still emerging, the principles have been demonstrated with other halogenated amino acids.

Applications in the Synthesis of Fluorescently or Isotopically Labeled Peptides as Biochemical Probes

The ability to introduce specific modifications into peptides is crucial for their use as biochemical probes to study biological processes. This compound serves as a valuable precursor for the synthesis of both fluorescently and isotopically labeled peptides.

Isotopically Labeled Peptides: Peptides containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are essential for structural studies by nuclear magnetic resonance (NMR) spectroscopy and for quantitative analysis in mass spectrometry-based proteomics. acs.orgresearchgate.net Site-specific isotopic labeling, where only certain amino acids are labeled, can simplify complex NMR spectra and provide detailed structural information. nih.gov While methods exist for the general isotopic labeling of amino acids, the synthesis of specifically labeled non-canonical amino acids like 3-chlorotyrosine offers more advanced probing capabilities. By synthesizing this compound with isotopic labels in the aromatic ring or the amino acid backbone, researchers can introduce a unique isotopic signature at a specific position within a peptide. This allows for the precise tracking of that part of the molecule in biological systems and aids in the detailed analysis of protein-protein interactions and enzyme mechanisms.

Table 2: Applications of this compound in Peptide-Based Probes
Probe TypeMethod of Incorporation/DerivatizationKey AdvantagePrimary Application
Fluorescently Labeled PeptidesDerivatization of the 3-chloro group with a fluorescent moiety via cross-coupling reactions.Site-specific, minimally perturbing incorporation of a fluorophore.Molecular imaging, tracking protein-protein interactions.
Isotopically Labeled PeptidesSynthesis of this compound with stable isotopes followed by incorporation into a peptide.Provides a unique isotopic signature at a specific site.NMR structural studies, quantitative mass spectrometry.

Mechanistic Investigations and Biochemical Applications of Peptides Containing 3 Chlorotyrosine

Probing Protein-Ligand Interactions through Rational Tyrosine Modifications

The substitution of tyrosine with 3-chlorotyrosine in a peptide sequence can significantly alter its binding affinity and specificity for a target protein. This is primarily due to the electron-withdrawing nature of the chlorine atom, which can influence the acidity of the phenolic hydroxyl group and introduce new steric and electronic interactions. Researchers leverage these properties to map the binding pockets of proteins and to design more potent and selective ligands.

The introduction of a chlorine atom at the 3-position of the tyrosine ring can modulate the hydrogen-bonding capabilities of the hydroxyl group and introduce favorable halogen-bond interactions. acs.org Halogen bonds are noncovalent interactions between a halogen atom and an electron-rich atom, such as oxygen or nitrogen, and can contribute significantly to binding affinity. acs.org By comparing the binding of a native peptide with its 3-chlorotyrosine-containing counterpart, researchers can infer the importance of specific interactions at that position.

Peptide SequenceTarget ProteinChange in Binding Affinity (Fold)Reference
Ac-GYKRAYEThrombin1.4 nih.gov
LAEYHAKApolipoprotein A-INot specified genscript.com
VSFLSALEEYTKApolipoprotein A-INot specified genscript.com

This table is interactive. Click on the headers to sort the data.

Development of Selective Enzyme Substrates and Potent Enzyme Inhibitors

Peptides containing 3-chlorotyrosine have been instrumental in the development of selective substrates and potent inhibitors for various enzymes, particularly protein tyrosine kinases (PTKs) and phosphatases. The altered electronic properties of 3-chlorotyrosine can affect the rate of enzymatic phosphorylation or dephosphorylation, making it a useful probe for studying enzyme kinetics and mechanism.

For instance, the incorporation of 3-chlorotyrosine into a peptide substrate can render it more or less susceptible to phosphorylation by a specific PTK. This selectivity can be exploited to develop assays for specific kinase activities in complex biological samples. Conversely, peptides containing 3-chlorotyrosine can act as potent and selective inhibitors of protein tyrosine phosphatases (PTPs). The chlorinated residue can mimic the transition state of the dephosphorylation reaction, leading to tight binding to the active site.

EnzymePeptide/InhibitorEffectReference
Epidermal Growth Factor Receptor (EGFR)Model peptide with 3-halotyrosineInhibition of phosphorylation nih.gov
Lymphocyte-specific protein tyrosine kinase (Lck)Model peptide with 3-halotyrosineInhibition of phosphorylation nih.gov
Myeloperoxidase (MPO)Tyrosine residues in proteinsFormation of 3-chlorotyrosine nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship Studies of Peptides Bearing Halogenated Tyrosine Residues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptides. The systematic replacement of amino acids with modified versions, such as halogenated tyrosines, provides valuable insights into the structural requirements for activity. By comparing the activities of a series of peptides containing different halogenated tyrosine residues (e.g., fluoro-, chloro-, bromo-, iodo-tyrosine), researchers can dissect the contributions of steric bulk, electronics, and hydrophobicity to the peptide's function. mdpi.comrsc.org

Halogenation of tyrosine has been shown to perturb the large-scale self-organization of proteins. nih.gov The introduction of a halogen atom increases the hydrophobicity of the side-chain, but the simultaneous decrease in the pKa facilitates the transition to the deprotonated form, which in turn lowers the hydrophobicity. nih.gov This complex interplay makes it challenging to predict the precise effects of halogenation without experimental data. nih.gov

Halogen ModificationImpact on Protein Structure/FunctionKey FindingsReference
IodinationStrongest inhibition of EGFR and Lck-mediated phosphorylationMore potent inhibitor than nitration nih.gov
General HalogenationPerturbs protein self-organizationAffects surface charges and internal domain distances nih.gov
ChlorinationRegioselective on YXXK motifs in Apolipoprotein A-IDirected by nearby lysine (B10760008) residues genscript.com

This table is interactive. Click on the headers to sort the data.

Role in Understanding Tyrosine Post-Translational Modifications and Their Synthetic Analogues

Tyrosine residues in proteins are subject to a variety of post-translational modifications (PTMs), including phosphorylation, nitration, and sulfation, which play critical roles in regulating cellular processes. nih.gov 3-chlorotyrosine can serve as a stable mimetic of some of these PTMs, enabling researchers to study their functional consequences without the need for enzymatic modification.

For example, 3-chlorotyrosine has been used as a mimic of phosphotyrosine to study the binding of proteins to SH2 domains. While not a perfect mimic, the electronic and steric properties of 3-chlorotyrosine can, in some contexts, approximate those of a phosphate (B84403) group, allowing for the investigation of protein-protein interactions that are dependent on tyrosine phosphorylation. nih.gov Furthermore, the formation of 3-chlorotyrosine in vivo is considered a biomarker for oxidative stress and inflammation, as it is a product of the reaction of tyrosine with hypochlorous acid generated by the enzyme myeloperoxidase. nih.govnih.govresearchgate.net

Post-Translational ModificationMimic/AnalogueApplicationReference
Phosphotyrosine3-IodotyrosineBinding to SH2 domains nih.gov
Nitration3-NitrotyrosineProbing protein-protein interactions nih.gov
Chlorination (in vivo)3-ChlorotyrosineBiomarker for myeloperoxidase activity nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

Analytical Characterization of Synthetic Products and Intermediates

Mass Spectrometry for Molecular Weight Confirmation and Sequence Verification

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is a critical first step in the characterization of synthesized molecules like Boc-Tyr(3-Cl)-OH DCHA, providing direct confirmation of the molecular weight and, by extension, the elemental composition.

The compound is a dicyclohexylamine (B1670486) (DCHA) salt of N-Boc-3-chloro-L-tyrosine. The analysis typically involves a soft ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, non-volatile molecules. In ESI-MS, the intact salt can dissociate, allowing for the observation of the individual components. The expected molecular weight for the free acid, Boc-Tyr(3-Cl)-OH, is 315.75 g/mol , while the full salt with DCHA has a molecular weight of approximately 497.1 g/mol . achemtek.compeptide.com

An essential feature in the mass spectrum of a chlorinated compound is the presence of a distinct isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum, where the signal at two mass units higher than the monoisotopic peak has about one-third the intensity. Observing this pattern provides unambiguous evidence for the presence of a single chlorine atom in the molecule. For Boc-Tyr(3-Cl)-OH, one would expect to see a prominent ion cluster corresponding to [M+H]⁺ at m/z 316.7 and 318.7, confirming both the molecular weight and the presence of chlorine.

Table 1: Molecular Weight Data for Boc-Tyr(3-Cl)-OH and its DCHA Salt
ComponentMolecular FormulaMolecular Weight (g/mol)Expected Ion (ESI-MS, Positive Mode)
Boc-Tyr(3-Cl)-OH (Free Acid)C₁₄H₁₈ClNO₅315.75 achemtek.comglpbio.com[M+H]⁺, [M+Na]⁺
Boc-Tyr(3-Cl)-OH DCHA (Salt)C₂₆H₄₁ClN₂O₅497.07 peptide.comnextpeptide.com[M+H]⁺ (for free acid), [M+H]⁺ (for DCHA)

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the verification of the carbon skeleton, the placement of functional groups, and the stereochemistry of the compound.

While specific, detailed spectral data for Boc-Tyr(3-Cl)-OH DCHA is not widely published, its structure can be confidently predicted by analyzing the spectra of its parent compound, Boc-L-Tyr-OH, and considering the electronic effects of the chlorine substituent.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all expected structural motifs. The tert-butoxycarbonyl (Boc) protecting group would yield a characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons. The protons of the dicyclohexylamine (DCHA) counterion would appear as a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm).

The most informative region for confirming the substitution on the tyrosine ring is the aromatic region (typically 6.5-7.5 ppm). In the parent Boc-Tyr-OH, the four aromatic protons appear as a pair of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring. rsc.org The introduction of a chlorine atom at the 3-position breaks this symmetry. The resulting spectrum would be more complex, showing three distinct aromatic proton signals consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 2 (adjacent to the chlorine) would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet. The electron-withdrawing nature of chlorine would cause a downfield shift for adjacent protons.

Table 2: Comparison of Expected ¹H NMR Aromatic Signals
CompoundAromatic ProtonsExpected Splitting PatternReference
Boc-L-Tyr-OHH-2, H-6Doublet (d) rsc.org
Boc-L-Tyr-OHH-3, H-5Doublet (d) rsc.org
Boc-Tyr(3-Cl)-OHH-2Doublet (d)Predicted
Boc-Tyr(3-Cl)-OHH-5Doublet of doublets (dd)Predicted
Boc-Tyr(3-Cl)-OHH-6Doublet (d)Predicted

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the total number of unique carbon atoms in the structure. The spectrum would show distinct signals for the Boc group, the carbons of the amino acid backbone, the aromatic ring, and the DCHA salt. The carbon atom directly attached to the chlorine (C-3) would experience a significant downfield shift compared to the equivalent position in the non-chlorinated precursor.

High-Performance Liquid Chromatography for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For protected amino acids like Boc-Tyr(3-Cl)-OH DCHA, reverse-phase HPLC (RP-HPLC) is typically employed. This technique separates compounds based on their hydrophobicity.

The analysis involves injecting the sample onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. By gradually increasing the concentration of the organic solvent (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.

The purity of Boc-Tyr(3-Cl)-OH DCHA is determined by monitoring the column eluent with a UV detector, as the phenolic ring is chromophoric. The result is a chromatogram showing a major peak corresponding to the product and potentially minor peaks from impurities. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Commercial suppliers often report purities of 98% or higher for this compound, as determined by HPLC. achemtek.comnextpeptide.com

Method development for a compound like this would involve optimizing parameters such as the column type, the mobile phase gradient, and the flow rate to achieve a sharp, symmetrical peak for the main compound and good resolution from any potential impurities, such as starting materials or by-products from the synthesis.

Table 3: Typical RP-HPLC Method Parameters and Results
ParameterDescription
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase (Column)C18 (Octadecylsilane)
Mobile PhaseGradient of Water with 0.1% TFA and Acetonitrile with 0.1% TFA
DetectionUV Absorbance (e.g., at 280 nm)
Reported Purity≥98% achemtek.comnextpeptide.com

Future Research Directions and Emerging Paradigms in Peptide and Peptidomimetic Chemistry

Advancements in Automated Synthesis Utilizing Novel Halogenated Tyrosine Derivatives

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. peptide.combris.ac.uk The integration of novel building blocks, such as Boc-Tyr(3-Cl)-OH.DCHA, into automated SPPS protocols presents both opportunities and challenges. The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established method in SPPS, typically involving repetitive cycles of Boc deprotection with an acid like trifluoroacetic acid (TFA), followed by coupling of the next Boc-protected amino acid. peptide.com

The incorporation of non-canonical amino acids, particularly those with bulky side chains or altered electronic properties like 3-chlorotyrosine, can influence coupling efficiency. researchgate.net The chlorine atom at the 3-position of the tyrosine ring is an electron-withdrawing group, which can affect the reactivity of the carboxyl group during the coupling reaction. Furthermore, the steric hindrance introduced by the chloro-substituent may necessitate the use of more potent coupling reagents to ensure complete and efficient peptide bond formation. researchgate.netpeptidescientific.com

Coupling Reagent ClassExamplesSuitability for Hindered Amino Acids
CarbodiimidesDCC, DIC, EDCOften require additives like HOBt to improve efficiency and reduce racemization. peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPGenerally highly effective for sterically hindered couplings. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, HCTUKnown for rapid reaction kinetics and high efficiency, making them suitable for automated synthesis. peptidescientific.comsigmaaldrich.com

This table summarizes common coupling reagents used in peptide synthesis and their general suitability for incorporating sterically hindered amino acids like Boc-Tyr(3-Cl)-OH.

Future research in this area will likely focus on optimizing automated synthesis protocols for peptides containing this compound. This includes the systematic evaluation of various coupling reagents and reaction conditions to maximize yield and purity. The development of specialized cleavage cocktails that efficiently remove side-chain protecting groups without causing unwanted side reactions with the chlorinated tyrosine residue will also be crucial. As automated synthesis technology continues to advance, including the use of microwave-assisted methods to enhance reaction rates, the efficient incorporation of halogenated tyrosine derivatives is expected to become more routine, enabling the large-scale production of these modified peptides for further investigation. ekb.eg

Integration into Supramolecular Chemistry and Advanced Materials Science

The introduction of halogen atoms into peptide sequences can significantly influence their self-assembly properties and the characteristics of the resulting supramolecular structures. nih.govnih.gov The chlorine atom in 3-chlorotyrosine can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. nih.govnih.gov This interaction, along with altered hydrophobic and π-π stacking interactions, can be harnessed to direct the formation of well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. rsc.org

Research has demonstrated that the halogenation of aromatic residues in peptides can dictate the architecture of the resulting self-assembled nanostructures. peptidescientific.com For instance, studies on halogenated amyloid-β peptide fragments have shown that the position and nature of the halogen atom can control the formation of different nano-architectures, including nanoparticles, ribbons, and fibrils. nih.gov This level of control is crucial for the bottom-up fabrication of advanced materials with tailored properties.

Halogenated Peptide SystemObserved Supramolecular StructuresKey Influencing Factors
Halogenated KLVFF peptidesNanoparticles, ribbons, fibrils, "cotton balls"Number, position, and nature of halogen atoms. peptidescientific.com
Halogenated DSGYEV peptidesStabilized β-strand conformationsHalogen-mediated intermolecular interactions. nih.gov
Halogenated Fmoc-phenylalanine derivativesAmyloid-like fibrils, hydrogelsPosition and type of halogen substituent.

This table provides examples of how halogenation in different peptide systems influences their self-assembly and the resulting supramolecular structures.

The incorporation of 3-chlorotyrosine into self-assembling peptides opens up possibilities for creating novel biomaterials. Peptide-based hydrogels, for example, have shown great promise in areas such as drug delivery and tissue engineering. nih.govwikipedia.org By strategically placing 3-chlorotyrosine residues within a peptide sequence, it may be possible to fine-tune the mechanical properties, stability, and drug-release kinetics of the resulting hydrogel. Future research will likely explore the creation of a diverse range of supramolecular materials from peptides containing this compound, with a focus on understanding the fundamental principles that govern their self-assembly and translating these materials into practical applications.

Rational Design of Peptides with Precisely Tuned Biological Specificity

The rational design of peptides with high affinity and specificity for biological targets is a cornerstone of modern drug discovery. The introduction of non-canonical amino acids like 3-chlorotyrosine provides a powerful tool to modulate the biological activity of peptides. The physicochemical properties of 3-chlorotyrosine, including its increased hydrophobicity and the potential for halogen bonding, can be exploited to enhance binding to target proteins.

Halogen bonds, although weaker than hydrogen bonds, are highly directional and can contribute significantly to binding affinity and specificity. nih.gov By replacing a tyrosine residue with 3-chlorotyrosine at a protein-protein interface, it may be possible to introduce a favorable halogen bond with an electron-rich pocket on the target protein, thereby increasing the peptide's inhibitory potency. Furthermore, the altered electronic nature of the aromatic ring in 3-chlorotyrosine can influence cation-π and π-π stacking interactions, which are also critical for molecular recognition.

A patent has described the use of peptides containing modified tyrosine residues, including 3-chloro-tyrosine, for detecting hydrolase enzyme activity. sigmaaldrich.com This suggests a role for this modified amino acid in creating probes to study enzyme function. The unique spectroscopic properties of halogenated tyrosines could also be harnessed for developing fluorescent or other labeled probes for studying protein-protein interactions. rug.nl

Peptide Modification StrategyPotential Impact on Biological Activity
Introduction of 3-chlorotyrosineEnhanced binding affinity through halogen bonding.
Alteration of side chain hydrophobicityModulation of peptide-protein interactions.
Modification of electronic propertiesInfluence on cation-π and π-π stacking interactions.

This table outlines strategies for using 3-chlorotyrosine to modulate the biological activity of peptides.

Future research in this domain will involve the systematic incorporation of this compound into various peptide scaffolds to probe their interactions with a range of biological targets. Combining computational modeling with experimental screening will be crucial for the rational design of these modified peptides. Such studies will not only lead to the development of more potent and selective peptide-based drugs but will also provide valuable insights into the fundamental principles of molecular recognition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-Tyr(3-Cl)-OH.DCHA, and how can purity be ensured during purification?

  • Methodological Answer : this compound is typically synthesized via halogenation of Boc-Tyr-OH using chlorinating agents (e.g., NCS or Cl₂), followed by DCHA salt formation. Purification involves recrystallization or column chromatography. Purity is validated via HPLC (≥95% purity) and NMR (e.g., absence of unreacted starting material). Ensure anhydrous conditions to prevent hydrolysis of the Boc group . For reproducibility, follow protocols emphasizing stoichiometric control and intermediate characterization .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Key characterization includes:

  • NMR : Confirm substitution at the tyrosine 3-position (e.g., ¹H/¹³C NMR shifts for Cl and Boc groups).
  • HPLC : Assess purity and retention time consistency.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₅ClNO₅·C₁₂H₂₃N).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl content). Cross-reference with PubChem or DSSTox data for consistency .

Q. What role does this compound play in peptide synthesis?

  • Methodological Answer : The compound introduces chlorinated tyrosine residues into peptides, enabling studies on halogenation effects in protein-protein interactions or enzyme active sites. Use solid-phase synthesis with HBTU/HOBt activation, ensuring deprotection of the Boc group under acidic conditions (e.g., TFA). Monitor coupling efficiency via Kaiser test .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (N₂/Ar). Precipitate-free DCHA salts are hygroscopic; use desiccants and avoid repeated freeze-thaw cycles. Confirm stability via periodic HPLC and TLC checks .

Advanced Research Questions

Q. How does the stability of this compound vary under extreme experimental conditions (e.g., high pH or elevated temperatures)?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal Stability : Heat samples at 40–60°C for 24–72 hrs; monitor via HPLC for decomposition products (e.g., free tyrosine or DCHA).
  • pH Stability : Expose to buffers (pH 2–12) and analyze chloride release via ion chromatography. The Boc group is labile under strong acids/bases .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • Control Experiments : Synthesize and characterize unmodified Boc-Tyr-OH to isolate Cl-specific effects.
  • DFT Calculations : Model expected NMR shifts using computational tools (e.g., Gaussian) to validate experimental data.
  • Cross-Validation : Compare with halogenated analogs (e.g., Boc-Tyr(3-Br)-OH) to identify trends in electronic effects .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency.
  • Solvent Optimization : Use DMF/THF mixtures to balance solubility and reaction kinetics.
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progression .

Q. Can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock) to simulate interactions between the chlorinated tyrosine and coupling agents (e.g., HBTU). Calculate activation energies for amide bond formation and compare with experimental kinetic data. Validate models using analogs with known reactivity profiles .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Forced Degradation : Stress samples (heat/light/oxidizers) to generate impurities; use LC-MS/MS to identify degradation pathways.
  • LOQ/LOD Studies : Establish sensitivity thresholds via serial dilution.
  • Inter-lab Reproducibility : Collaborate with independent labs to cross-validate HPLC and NMR protocols .

Q. What experimental designs are recommended to study the role of 3-Cl substitution in protein post-translational modifications?

  • Methodological Answer : Incorporate this compound into model peptides via SPPS, then:

  • Enzymatic Assays : Test phosphorylation efficiency (e.g., via tyrosine kinases) compared to unmodified tyrosine.
  • Structural Analysis : Use X-ray crystallography or Cryo-EM to resolve Cl-induced conformational changes.
  • Functional Studies : Measure binding affinity changes (e.g., SPR) for receptors sensitive to halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.